2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid
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Overview
Description
2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidinesAutotaxin is an enzyme involved in the production of lysophosphatidic acid, a lipid mediator implicated in various physiological and pathological processes .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylpyrimidine to form an intermediate, which then undergoes cyclization and subsequent functional group modifications to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly autotaxin inhibition.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme autotaxin, which is responsible for the production of lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby attenuating inflammatory responses and fibrosis. This mechanism is particularly beneficial in treating conditions like chronic liver diseases and hepatic encephalopathy .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, which also exhibit biological activities such as enzyme inhibition and anti-inflammatory effects. 2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid is unique due to its specific inhibition of autotaxin and its potential therapeutic applications in liver diseases . Other similar compounds include:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines .
Properties
CAS No. |
902836-44-6 |
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Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8-yl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-6-13(20)19-7-12(10-2-4-11(16)5-3-10)17-15(19)18(9)8-14(21)22/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
DYGHLYBPUYTONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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